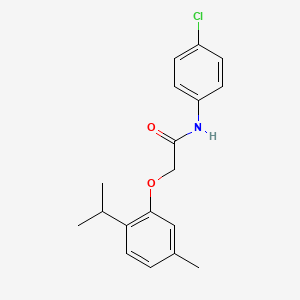
Phosphoric acid, diphenyl 2,2,2-trifluoro-1-phenylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, diphenyl 2,2,2-trifluoro-1-phenylethyl ester is an organic compound with the molecular formula C20H16F3O4P It is a derivative of phosphoric acid where the hydrogen atoms are replaced by diphenyl and 2,2,2-trifluoro-1-phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, diphenyl 2,2,2-trifluoro-1-phenylethyl ester typically involves the reaction of phosphoric acid derivatives with diphenyl and 2,2,2-trifluoro-1-phenylethyl alcohol. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The process may also include purification steps such as distillation or crystallization to achieve the required purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, often involving reducing agents like hydrogen or metal hydrides.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce simpler phosphates.
Scientific Research Applications
Phosphoric acid, diphenyl 2,2,2-trifluoro-1-phenylethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which phosphoric acid, diphenyl 2,2,2-trifluoro-1-phenylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. It may inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Phosphoric acid, diphenyl 2,2,2-trifluoroethyl ester
- Phosphoric acid, diphenyl 2,2,2-trifluoromethyl ester
Comparison: Phosphoric acid, diphenyl 2,2,2-trifluoro-1-phenylethyl ester is unique due to the presence of the 2,2,2-trifluoro-1-phenylethyl group, which imparts distinct chemical properties compared to its analogs
Properties
CAS No. |
98010-18-5 |
|---|---|
Molecular Formula |
C20H16F3O4P |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
diphenyl (2,2,2-trifluoro-1-phenylethyl) phosphate |
InChI |
InChI=1S/C20H16F3O4P/c21-20(22,23)19(16-10-4-1-5-11-16)27-28(24,25-17-12-6-2-7-13-17)26-18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
AMNKRZZZUCRFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11696422.png)

![3-Bromo-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide](/img/structure/B11696441.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11696447.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B11696456.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11696457.png)
![17-(4-Chloro-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11696473.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11696475.png)


![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696494.png)

![(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11696497.png)
![2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11696498.png)
